Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-
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Overview
Description
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- is an organic compound with a complex structure that includes a diazene group (N=N) and a chlorophenyl group. This compound is part of the azobenzene family, known for their vivid colors and applications in dye chemistry. The molecular formula for this compound is C19H14ClN2O, and it has a molecular weight of approximately 320.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes the reaction of 4-[(3-chlorophenyl)methoxy]aniline with nitrous acid to form the diazonium salt, which is then coupled with phenylamine to produce the desired diazene compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- involves its interaction with molecular targets through its diazene group. The compound can undergo photoisomerization, where exposure to light causes a change in its configuration, which can affect its binding to biological targets. This property is particularly useful in the development of photoresponsive materials and in studying light-induced biological processes .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the chlorophenyl group.
4-Methoxyazobenzene: Contains a methoxy group instead of the chlorophenyl group.
p-Chloroazobenzene: Similar but with a different substitution pattern on the aromatic rings.
Uniqueness
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- is unique due to the presence of both the chlorophenyl and methoxy groups, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other azobenzene derivatives .
Properties
CAS No. |
188677-15-8 |
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Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-16-6-4-5-15(13-16)14-23-19-11-9-18(10-12-19)22-21-17-7-2-1-3-8-17/h1-13H,14H2 |
InChI Key |
RTOBYGLLZYYODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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